![molecular formula C7H13N3O4 B7980351 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate](/img/structure/B7980351.png)
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure the purity of the final product. Common methods include:
Pressing Method: This traditional method involves pressing the raw materials together under high pressure to form the compound.
Extrusion Method: In this method, the raw materials are forced through a die to form the compound.
Phase-Inversion Method: This involves dissolving the raw materials in a solvent and then precipitating the compound by changing the solvent conditions.
Slip Casting Method: This method involves pouring a slurry of the raw materials into a mold and allowing it to solidify.
Tape Casting Method: This involves spreading a slurry of the raw materials onto a flat surface and allowing it to dry to form a thin film.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory methods to produce larger quantities. This requires precise control of reaction conditions and the use of specialized equipment to ensure consistency and quality. The methods used in industrial production are similar to those used in the laboratory but are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Combination: This reaction involves the combination of two or more substances to form a single new substance.
Decomposition: This reaction involves the breakdown of the compound into two or more simpler substances.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. Common reagents include oxidizing agents, reducing agents, and various catalysts. The reactions often require controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can produce a wide variety of products depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of various industrial products and as a component in certain manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or properties, such as:
Homophthalic Acid: This compound has similar chemical properties and is used in similar applications.
Tranexamic Acid: This compound has a similar mechanism of action and is used in similar therapeutic applications.
Acetazolamide: This compound has similar biological effects and is used in similar medical applications.
In comparison, this compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQELHRNUDMAA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B7980268.png)
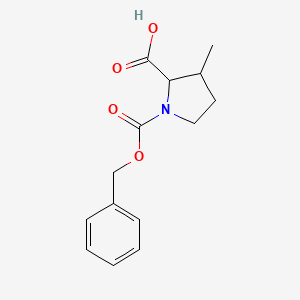
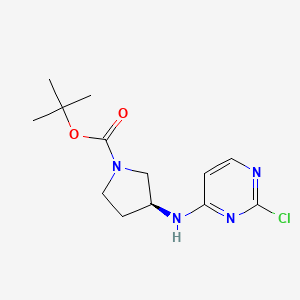
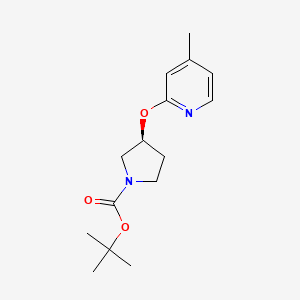

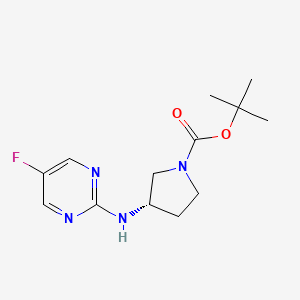

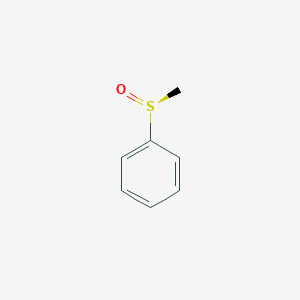
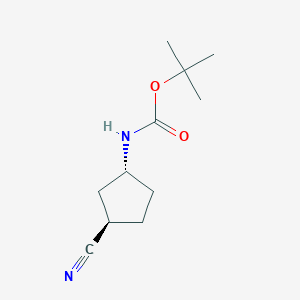
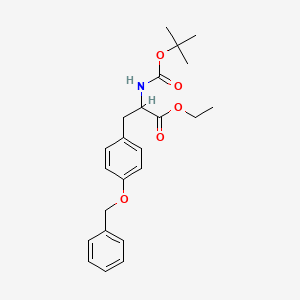
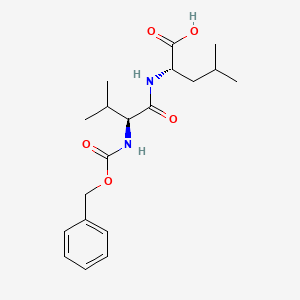
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)
![(2S)-2-[[(2S,3R)-2-Azaniumyl-3-hydroxybutanoyl]amino]-3-phenylpropanoate](/img/structure/B7980358.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate](/img/structure/B7980363.png)
